molecular formula C10H7ClFNO B2873193 3-Chloro-6-fluoro-1-methoxyisoquinoline CAS No. 1443759-45-2

3-Chloro-6-fluoro-1-methoxyisoquinoline

Cat. No.: B2873193
CAS No.: 1443759-45-2
M. Wt: 211.62
InChI Key: SMCWFHMWYOVEGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-1-methoxyisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline as the core structure.

    Fluorination: The fluoro group is introduced at the 6th position using fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2).

    Methoxylation: The methoxy group is added at the 1st position using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-6-fluoro-1-methoxyisoquinoline can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the chloro or fluoro groups.

    Oxidation Products: Oxidized isoquinoline derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced isoquinoline derivatives with fewer double bonds or additional hydrogen atoms.

Scientific Research Applications

Chemistry: 3-Chloro-6-fluoro-1-methoxyisoquinoline is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the development of probes and assays for studying enzyme activity and receptor binding .

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers with specific properties .

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    3-Chloro-6-fluoroisoquinoline: Lacks the methoxy group at the 1st position.

    6-Fluoro-1-methoxyisoquinoline: Lacks the chloro group at the 3rd position.

    3-Chloro-1-methoxyisoquinoline: Lacks the fluoro group at the 6th position.

Uniqueness: 3-Chloro-6-fluoro-1-methoxyisoquinoline is unique due to the presence of all three functional groups (chloro, fluoro, and methoxy) on the isoquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-6-fluoro-1-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-8-3-2-7(12)4-6(8)5-9(11)13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCWFHMWYOVEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=CC(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443759-45-2
Record name 3-chloro-6-fluoro-1-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 125 mg (3.00 mmol) sodium in 40 mL MeOH was added 668 mg (3.00 mmol) 1,3-dichloro-6-fluoro-isoquinoline. The reaction mixture was stirred at 70° C. for 30 min. The solvent was removed by distillation and the residue diluted with ice water. The precipitate was filtered off, washed with water and dried.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

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